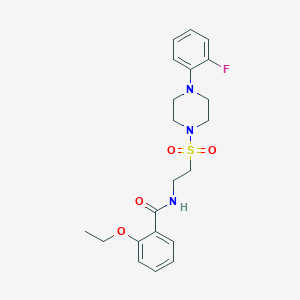

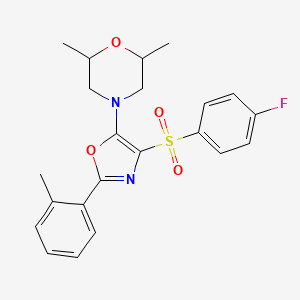

![molecular formula C21H23N3O6 B2744087 5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 867311-60-2](/img/structure/B2744087.png)

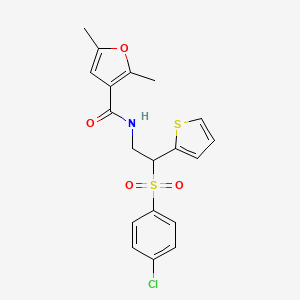

5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a therapeutic interest and have been used in the development of new therapies . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For example, one study reported the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives from 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for this combination .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For instance, one study reported the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives from 5-acetyl-4-aminopyrimidines .Scientific Research Applications

- AKOS005655735 exhibits potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS005655735 has shown anti-inflammatory properties by modulating inflammatory pathways. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage. AKOS005655735 has demonstrated neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation, making it a candidate for further investigation .

- Some studies suggest that AKOS005655735 could benefit cardiovascular health. It may help regulate blood pressure, reduce oxidative damage, and improve endothelial function. Researchers are exploring its potential in preventing heart disease and stroke .

- AKOS005655735 exhibits antimicrobial properties against bacteria, fungi, and viruses. It may be effective against drug-resistant strains, making it a valuable compound for developing new antibiotics or antiviral drugs .

- Metabolic syndrome involves a cluster of risk factors (obesity, insulin resistance, hypertension, etc.). AKOS005655735 has shown promise in improving insulin sensitivity, reducing inflammation, and regulating lipid metabolism. Researchers are investigating its role in managing metabolic disorders .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Cardiovascular Health

Antimicrobial Activity

Metabolic Syndrome and Diabetes

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and the target they interact with. For example, some pyrido[2,3-d]pyrimidines have been reported to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

properties

IUPAC Name |

8-(3,4-dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c1-5-8-24-18-17(19(25)23(2)21(24)27)15(16-12(22-18)10-30-20(16)26)11-6-7-13(28-3)14(9-11)29-4/h6-7,9,15,22H,5,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEUOJLFRNKSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

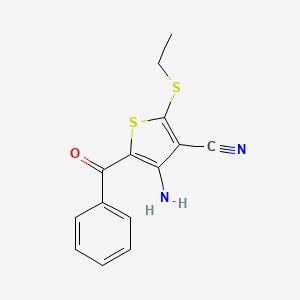

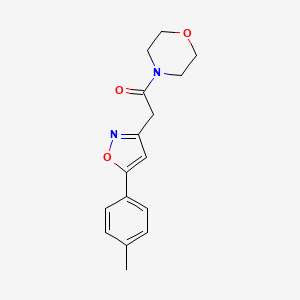

![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)

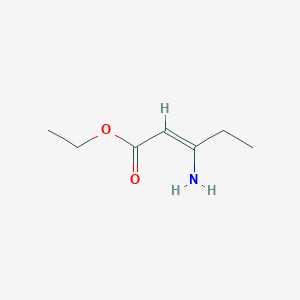

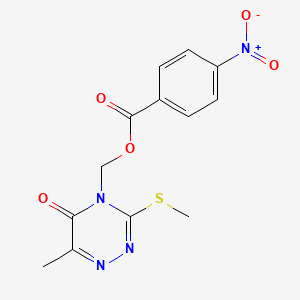

![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)

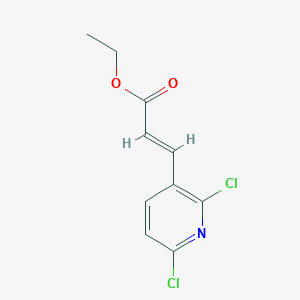

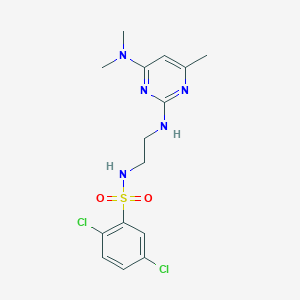

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)

![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)